Acid Dissociation Constant (pKa) Difference Drives Distinct Ionization Profiles
The 4-methyl substitution on the pyridine ring yields a unique pKa value for 4-methylnicotinic acid hydrochloride (pKa = 1.86), which is markedly different from its positional isomers: 2-methylnicotinic acid (pKa = 1.95), 5-methylnicotinic acid (pKa = 2.27), and 6-methylnicotinic acid (pKa = 2.37) . The parent compound, nicotinic acid, exhibits a pKa of 4.85, representing a >2.9 log unit difference [1]. This variation in pKa, driven by the 4-position methyl group, results in a >10-fold difference in the ratio of ionized to non-ionized species at physiological pH (7.4) compared to the 5- and 6-isomers, directly impacting compound behavior in biological systems .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 1.86 (predicted) |
| Comparator Or Baseline | 2-Methylnicotinic acid: 1.95; 5-Methylnicotinic acid: 2.27; 6-Methylnicotinic acid: 2.37; Nicotinic acid: 4.85 |
| Quantified Difference | Target vs. 6-Methylnicotinic acid: ΔpKa = 0.51 log units; Target vs. Nicotinic acid: ΔpKa = 2.99 log units |
| Conditions | Predicted pKa values using standard computational methods (ACD/Labs Percepta or similar); Nicotinic acid pKa determined at 25°C |
Why This Matters
The 4-isomer's lower pKa indicates it will exist in a more deprotonated state at pH 7.4 compared to other isomers, which directly influences its solubility, membrane permeability, and target binding, making it the appropriate choice for assays where these properties are critical.
- [1] ChemWhat. Nicotinic acid (CAS 59-67-6). pKa = 4.85 (at 25°C). View Source
